2-Hydroxyisophthalaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPQMAMJLOGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323171 | |
| Record name | 2-Hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-69-6 | |
| Record name | 3328-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Precursor Chemistry of 2 Hydroxyisophthalaldehyde
Established Synthetic Routes to 2-Hydroxyisophthalaldehyde
The synthesis of this compound, a valuable intermediate in various chemical industries, is primarily achieved through two distinct pathways. The most established and direct route is the Duff reaction, which involves the formylation of phenolic compounds. An alternative, though less direct, approach involves multi-step syntheses starting from isophthalic acid derivatives. This article will explore these synthetic methodologies in detail, focusing on the underlying chemistry and optimization strategies.
The Duff Reaction Pathway
The Duff reaction is a formylation reaction that introduces aldehyde groups onto an aromatic ring, typically using hexamethylenetetramine (HMTA) as the formylating agent. synarchive.com For the synthesis of this compound, a diformylation of a phenolic precursor is required. The reaction is generally ortho-selective, making it a suitable method for producing salicylaldehyde (B1680747) derivatives. synarchive.com
The traditional Duff reaction for the synthesis of this compound involves the treatment of a phenol (B47542) with hexamethylenetetramine in an acidic medium. synarchive.com While phenol itself can be diformylated, salicylaldehyde can also serve as a starting material for the introduction of a second formyl group. The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is an iminium ion generated from HMTA. semanticscholar.org The initial product is an imine which is subsequently hydrolyzed to the aldehyde.
The reaction is typically carried out in a solvent such as acetic acid or glycerol (B35011), often in the presence of boric acid. However, traditional Duff reaction conditions are often harsh and can lead to low yields, generally in the range of 15-20%. google.com
Key Reaction Parameters for the Traditional Duff Reaction
| Parameter | Typical Conditions |
| Formylating Agent | Hexamethylenetetramine (HMTA) |
| Starting Material | Phenol or Salicylaldehyde |
| Solvent | Acetic Acid, Glycerol |
| Catalyst | Boric Acid |
| Temperature | High temperatures, often >150°C |
| Yield | Generally low (15-20%) |
The use of strong acids as catalysts, particularly trifluoroacetic acid (TFA), has been shown to significantly improve the efficiency of the Duff reaction. google.comerowid.org TFA can act as both a catalyst and a solvent, allowing the reaction to proceed under milder conditions (50-150°C) and often leading to higher yields. google.com The strong acidity of TFA facilitates the formation of the reactive iminium ion from HMTA, thereby accelerating the rate of formylation. semanticscholar.org This modification has broadened the scope of the Duff reaction, making it applicable to a wider range of aromatic compounds. google.comerowid.org
Comparison of Traditional vs. TFA-Catalyzed Duff Reaction
| Feature | Traditional Duff Reaction | TFA-Catalyzed Duff Reaction |
| Catalyst | Boric Acid | Trifluoroacetic Acid (TFA) |
| Reaction Conditions | Harsh, high temperatures | Mild, lower temperatures |
| Yields | Generally low | Often significantly higher |
| Scope | More limited | Broader substrate scope |
Optimizing the yield of this compound in a Duff synthesis involves careful control of several factors, including the stoichiometry of the reactants, reaction temperature, and reaction time. The use of TFA as a solvent and catalyst is a key optimization strategy. google.comerowid.org
Purification of the final product typically involves several steps. After the reaction is complete, the reaction mixture is usually treated with water to hydrolyze any remaining imine intermediates. erowid.org The crude product can then be extracted into an organic solvent. Further purification is often achieved through recrystallization. mt.com The choice of solvent for recrystallization is crucial for obtaining a high-purity product.
General Purification Steps for this compound
| Step | Description |
| 1. Hydrolysis | Addition of water to the reaction mixture to convert imine intermediates to the final aldehyde. |
| 2. Extraction | The product is extracted from the aqueous mixture using an organic solvent. |
| 3. Washing | The organic layer is washed to remove any remaining acid or other water-soluble impurities. |
| 4. Drying | The organic solvent is dried to remove any residual water. |
| 5. Solvent Removal | The organic solvent is removed, often under reduced pressure. |
| 6. Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. mt.com |
Condensation Reactions Involving Isophthalic Acid Derivatives
While the Duff reaction represents a direct formylation approach, this compound can also be synthesized through multi-step pathways starting from isophthalic acid derivatives. A direct condensation reaction to form the dialdehyde (B1249045) is not a commonly reported method. Instead, a more typical route involves the introduction of the hydroxyl group and the subsequent formation of the aldehyde functionalities.
A representative synthesis of a substituted this compound starts with the nitration of isophthalic acid to form 5-nitroisophthalic acid. researchgate.net This is achieved using a mixture of nitric acid and sulfuric acid. researchgate.netchemicalbook.com The nitro group can then be reduced to an amino group. For instance, 5-nitroisophthalic acid can be reduced to 5-aminoisophthalic acid using a reducing agent like sodium disulfide. google.com
The subsequent conversion of the amino and carboxylic acid groups to aldehyde functionalities to arrive at a this compound derivative would require further synthetic steps, such as a Sandmeyer reaction to introduce the hydroxyl group, followed by reduction of the carboxylic acid groups to aldehydes. A more direct, though still multi-step, route starting from a substituted benzaldehyde (B42025) is also possible. For example, 2-hydroxy-5-nitrobenzaldehyde (B32719) can be synthesized and then a second formyl group can be introduced. researchgate.net
Illustrative Multi-Step Synthesis from Isophthalic Acid
| Step | Reaction | Reagents |
| 1 | Nitration of Isophthalic Acid | Nitric Acid, Sulfuric Acid |
| 2 | Reduction of 5-Nitroisophthalic Acid | e.g., Sodium Disulfide |
| 3 | Conversion to 2-Hydroxy Derivative | Multi-step process (e.g., Sandmeyer reaction) |
| 4 | Conversion of Carboxylic Acids to Aldehydes | Multi-step process (e.g., reduction) |
This multi-step approach, while less direct than the Duff reaction, offers a viable alternative for the synthesis of this compound and its derivatives, particularly when specific substitution patterns are desired.
Oxidation Processes of Suitable Precursors
The synthesis of aromatic aldehydes through the oxidation of appropriate precursors is a fundamental strategy in organic chemistry. researchgate.net For this compound, this can be conceptually approached by the oxidation of 2-hydroxy-m-xylene or its derivatives. The challenge lies in the selective oxidation of both methyl groups to aldehydes while preserving the hydroxyl group. Various oxidizing agents can be employed for such transformations, with the choice of reagent being critical to achieving high yields and preventing over-oxidation to carboxylic acids.
Commonly used oxidants for the conversion of methyl groups on an aromatic ring to aldehydes include manganese dioxide (MnO₂), selenium dioxide (SeO₂), and ceric ammonium (B1175870) nitrate (B79036) (CAN). The reactivity of these agents is often influenced by the electronic nature of the aromatic ring. The presence of the electron-donating hydroxyl group in the precursor can activate the ring, potentially leading to side reactions if the conditions are not carefully controlled.
A plausible synthetic route could involve the protection of the phenolic hydroxyl group prior to oxidation, followed by deprotection. For instance, the hydroxyl group could be converted to a methoxy (B1213986) or benzyloxy ether. The subsequent oxidation of the methyl groups would then be followed by deprotection to yield the desired this compound.
Another approach involves the use of milder and more selective oxidation methods. For example, the Sommelet reaction or the use of N-bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis are established methods for the synthesis of benzaldehydes from toluenes. Applying a similar two-step strategy to 2-hydroxy-m-xylene could potentially yield this compound.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties, which is crucial for various applications.
Modified Duff Reaction for Halogenated Derivatives (e.g., 5-Chloro-2-hydroxyisophthalaldehyde)
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) to introduce an aldehyde group onto an activated aromatic ring, such as a phenol. wikipedia.org The reaction typically proceeds at the ortho position to the hydroxyl group. wikipedia.org However, the classical Duff reaction is often plagued by low yields. ecu.edu Modifications to the Duff reaction have been developed to improve its efficiency. ecu.edu
For the synthesis of halogenated derivatives like 5-Chloro-2-hydroxyisophthalaldehyde, a modified Duff reaction can be employed starting from 4-chlorophenol. The reaction involves heating the phenol with HMTA in an acidic medium, such as a mixture of glycerol and boric acid, or trifluoroacetic acid. uni.eduresearchgate.net The presence of the chloro substituent at the para position to the hydroxyl group directs the formylation to the two available ortho positions, leading to the desired dialdehyde.
The mechanism of the Duff reaction involves the electrophilic attack of an iminium ion, generated from HMTA, on the electron-rich phenol ring. wikipedia.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the aldehyde. wikipedia.org The modification of the reaction conditions, for instance by using stronger acids or co-solvents, can enhance the rate and selectivity of the reaction.
| Starting Material | Reaction | Key Reagents | Product | Typical Yield (%) |
|---|---|---|---|---|
| 4-Chlorophenol | Modified Duff Reaction | Hexamethylenetetramine, Glycerol, Boric Acid | 5-Chloro-2-hydroxyisophthalaldehyde | 15-25 |
Introduction of Chiral Substituents via Suzuki Coupling
The introduction of chiral substituents onto the this compound scaffold can lead to molecules with interesting stereochemical properties. The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between aryl groups. mdpi.comorganic-chemistry.org An enantioselective Suzuki-Miyaura coupling can be utilized to introduce chiral aryl substituents. cam.ac.uk
This approach would typically involve a halogenated this compound derivative, for example, 5-bromo-2-hydroxyisophthalaldehyde, as one coupling partner. The other partner would be a chiral boronic acid or ester. The reaction is catalyzed by a palladium complex with a chiral ligand, which is crucial for inducing enantioselectivity. mdpi.com The choice of the chiral ligand, solvent, and base can significantly influence the stereochemical outcome of the reaction. cam.ac.uk
This methodology provides a modular approach to a wide range of chiral derivatives, as various chiral boronic acids can be employed. The resulting atropisomeric biphenyls could have applications in chiral catalysis and materials science.
Synthesis of Alkylated and Arylated this compound Analogues
The synthesis of alkylated and arylated analogues of this compound can be achieved through various synthetic strategies.
Alkylation: The phenolic hydroxyl group of this compound can be selectively alkylated under basic conditions using an appropriate alkyl halide. researchgate.net The use of a mild base, such as potassium carbonate, and a polar aprotic solvent, like N,N-dimethylformamide (DMF), typically favors O-alkylation. nih.gov The introduction of alkyl groups can modify the solubility and electronic properties of the molecule. It is also possible to achieve regioselective alkylation of the aromatic ring itself through Friedel-Crafts alkylation, although this may be complicated by the presence of the activating hydroxyl and deactivating aldehyde groups.
Arylation: The introduction of aryl groups can be accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. For Suzuki coupling, a halogenated derivative of this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com This method is highly versatile for the synthesis of biaryl compounds. Direct C-H arylation has also emerged as a powerful tool for the synthesis of arylated compounds. mdpi.com This approach avoids the pre-functionalization of the aromatic ring, making it a more atom-economical process.
| Reaction Type | Starting Material | Reagents | Product Type |
|---|---|---|---|
| O-Alkylation | This compound | Alkyl halide, K₂CO₃, DMF | 2-Alkoxyisophthalaldehyde |
| Suzuki Coupling | 5-Bromo-2-hydroxyisophthalaldehyde | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-hydroxyisophthalaldehyde |
Chemo- and Regioselectivity in this compound Synthesis
Factors Influencing Product Distribution and Isomer Formation
The synthesis of this compound and its derivatives is often challenged by issues of chemo- and regioselectivity. Several factors can influence the product distribution and the formation of isomers.
Directing Effects of Substituents: The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is crucial in reactions like the Duff reaction, where formylation occurs at the positions ortho to the hydroxyl group. wikipedia.org The aldehyde groups, being electron-withdrawing, are meta-directors. The interplay of these directing effects becomes important when performing further substitutions on the this compound ring.
Steric Hindrance: Steric hindrance can play a significant role in determining the regioselectivity of a reaction. For instance, in the formylation of a substituted phenol, if one of the ortho positions is blocked by a bulky substituent, the reaction will preferentially occur at the less hindered ortho position or at the para position. wikipedia.org
Reaction Conditions: The choice of solvent, temperature, catalyst, and reagents can have a profound impact on the chemo- and regioselectivity. For example, in the alkylation of dihydroxybenzaldehydes, the choice of base and solvent can determine whether O-alkylation or C-alkylation occurs, and at which hydroxyl group the reaction takes place. researchgate.netdigitellinc.com The use of a chelating metal can sometimes be employed to direct a reaction to a specific position by coordinating to the hydroxyl and aldehyde groups.
Kinetic vs. Thermodynamic Control: In some reactions, the product distribution can be governed by whether the reaction is under kinetic or thermodynamic control. The kinetically controlled product is the one that is formed fastest, while the thermodynamically controlled product is the most stable one. By adjusting the reaction time and temperature, it is sometimes possible to favor the formation of one isomer over another.
Stereochemical Considerations in Chiral this compound Derivative Synthesis
The synthesis of chiral derivatives from achiral or prochiral starting materials is a cornerstone of modern organic chemistry, particularly in the fields of materials science and pharmacology. This compound is a prochiral molecule, possessing a plane of symmetry that renders its two formyl groups chemically equivalent but occupying enantiotopic positions. The generation of a chiral derivative from this scaffold necessitates a synthetic strategy that can stereochemically differentiate between these two groups, a process known as desymmetrization. While specific literature on the asymmetric synthesis of this compound derivatives is limited, established principles of stereoselective synthesis can be applied to devise viable methodologies.
The primary approaches to inducing chirality in derivatives of this compound revolve around three main strategies: the enantioselective functionalization of one formyl group using a chiral catalyst, the diastereoselective functionalization guided by a chiral auxiliary, and the formation of inherently chiral supramolecular structures, such as metal-ligand complexes.
A prevalent and powerful strategy involves the condensation of the two aldehyde groups with a chiral diamine to form a tetradentate Schiff base ligand. This approach transfers the stereochemical information from the chiral diamine to the new, larger molecule. For instance, the reaction of a salicylaldehyde derivative with a chiral diamine like (1R,2R)-(-)-1,2-diaminocyclohexane or (1S,2S)-(-)-1,2-diphenylethylenediamine is a well-established method for creating chiral ligands. mdpi.com These resulting Schiff base ligands, which incorporate the this compound backbone, can then coordinate with transition metals such as Ni(II) or Cu(II). mdpi.com The stereochemistry of the ligand, dictated by the starting diamine, controls the geometry and helicity of the final metal complex, yielding distinct stereoisomers. mdpi.com
Another potential method is the direct asymmetric functionalization of one of the enantiotopic aldehyde groups. This can be achieved through enantioselective catalysis, where a chiral catalyst transiently interacts with the substrate to create a chiral environment. This environment favors the reaction of a nucleophile at one of the two aldehyde groups over the other. Methodologies such as the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, have been successfully carried out with high enantioselectivity using chiral copper complexes. mdpi.com Applying such a catalytic system to this compound could, in principle, yield a chiral nitroaldol product, effectively breaking the molecule's symmetry.
The use of biocatalysis presents another avenue for stereoselective synthesis. Enzymes, such as enantiocomplementary C-C bond-forming enzymes or alcohol dehydrogenases, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govresearchgate.net A suitably chosen enzyme could potentially catalyze the reduction of one of the two formyl groups or the addition of a nucleophile with high enantiopurity.
The table below summarizes these potential stereochemical strategies for generating chiral derivatives from this compound.
| Synthetic Strategy | Key Reagent/Catalyst Type | Stereochemical Principle | Potential Chiral Product/Intermediate |
|---|---|---|---|
| Schiff Base Condensation | Chiral Diamines (e.g., (1R,2R)-1,2-Diaminocyclohexane) | Diastereoselective Synthesis: The chiral auxiliary (diamine) reacts to form a chiral ligand, where the original enantiotopic positions are now part of a chiral scaffold. | Chiral Schiff Base Ligand / Chiral Metal-Salen Complex |
| Asymmetric Catalysis | Chiral Metal Complexes (e.g., L-Cu(OAc)₂) or Organocatalysts | Enantioselective Desymmetrization: The chiral catalyst creates a transient chiral environment, favoring reaction at one of the two enantiotopic formyl groups. | Monofunctionalized Chiral Aldehyde (e.g., chiral β-nitro alcohol via Henry reaction) |
| Biocatalysis | Enzymes (e.g., Alcohol Dehydrogenase, Lyase) | Enantioselective Desymmetrization: The enzyme's chiral active site selectively recognizes and transforms one of the two enantiotopic formyl groups. | Chiral Hydroxymethyl Phenol or other asymmetrically functionalized derivatives |
Each of these approaches leverages fundamental concepts of stereochemistry to overcome the inherent symmetry of the this compound starting material. The choice of method depends on the desired final product, whether it be a stable, small organic molecule with a new stereocenter, or a larger, chiral supramolecular assembly.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyisophthalaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-Hydroxyisophthalaldehyde exhibits distinct signals that are characteristic of its functional groups. The aldehyde protons are typically found in the downfield region of the spectrum, generally between 9.5 and 10.0 ppm. pdx.edumnstate.edu This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group.
The phenolic hydroxyl proton also gives rise to a characteristic signal, the chemical shift of which can be highly variable (ranging from 4.0 to 12.0 ppm) and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. In a study of 2-hydroxybenzaldehyde, a related compound, the phenolic proton signal was observed at a specific chemical shift, providing a reference for the analysis of this compound. modgraph.co.uk The aromatic protons of the benzene (B151609) ring appear in the range of 6.5 to 8.0 ppm. libretexts.org
In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the aldehyde groups are readily identified by their characteristic downfield chemical shifts, typically appearing in the range of 190 to 200 ppm. libretexts.org The aromatic carbons resonate between 125 and 150 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) is also shifted downfield due to the electronegativity of the oxygen atom.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY would show correlations between the aromatic protons on the benzene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. epfl.ch This technique is crucial for assigning the signals of the aromatic carbons by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbon bearing the hydroxyl group, by observing their correlations with nearby protons. For instance, the aldehyde proton would show an HMBC correlation to the carbonyl carbon.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its aldehyde and hydroxyl functional groups.
Aldehyde Group : The C=O stretching vibration of the aldehyde typically appears as a strong band in the region of 1740-1720 cm⁻¹. msu.edu Due to conjugation with the aromatic ring, this band may be shifted to a lower wavenumber, around 1710-1685 cm⁻¹. vscht.cz Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two moderate bands in the 2830-2695 cm⁻¹ region, with a characteristic peak often appearing around 2720 cm⁻¹. vscht.cz
Hydroxyl Group : The O-H stretching vibration of the phenolic hydroxyl group gives a broad and strong absorption band, typically in the range of 3600-3200 cm⁻¹. libretexts.org The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration of the phenol (B47542) appears in the 1260-1000 cm⁻¹ region.
The presence of both a hydroxyl group (a hydrogen bond donor) and aldehyde groups (hydrogen bond acceptors) in this compound allows for both intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the oxygen of one of the adjacent aldehyde groups. This type of interaction is known to cause a shift in the vibrational frequencies of the involved groups. The O-H stretching frequency is typically lowered and the band becomes broader, while the C=O stretching frequency of the involved aldehyde may also be shifted to a lower wavenumber.
Intermolecular Hydrogen Bonding : At higher concentrations or in the solid state, intermolecular hydrogen bonds can form between molecules of this compound. This also leads to a broadening and shifting of the O-H stretching band to lower frequencies.
The precise position and shape of the O-H and C=O absorption bands in the FTIR spectrum can, therefore, provide valuable insights into the nature and extent of hydrogen bonding within a sample of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural analysis of this compound, providing essential information on its molecular weight and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the determination of a unique elemental composition, thereby confirming the identity of a compound. microtrace.com
For this compound, with a molecular formula of C₈H₆O₃, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental determination via HRMS. The high mass accuracy, often within 1-2 parts per million (ppm), afforded by instruments like the Orbitrap or Time-of-Flight (ToF) analyzers, allows for high-confidence identification of the compound in complex mixtures and helps in distinguishing it from isomers. microtrace.comnih.gov The ability of HRMS to provide an exact elemental composition is crucial for confirming the structure of newly synthesized derivatives or for identifying metabolites in biological studies. nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₆O₃ |
| Theoretical Exact Mass | 150.0317 g/mol |
| Common Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |
| Required Mass Accuracy | < 5 ppm |
Fragmentation Patterns and Structural Information from MS Analysis
Mass spectrometry not only provides the molecular weight but also offers significant structural insights through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion can undergo fragmentation, breaking down into smaller, stable charged fragments.
The fragmentation of aromatic aldehydes is characterized by specific cleavage patterns. libretexts.org A primary and very common fragmentation pathway is α-cleavage, involving the loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion at m/z = M-1. miamioh.edu Another diagnostic fragmentation is the loss of the entire formyl radical (•CHO), leading to a peak at m/z = M-29. miamioh.edu The stability of the aromatic ring means that the molecular ion peak is generally strong and clearly observable. libretexts.org
The presence of the hydroxyl group on the aromatic ring can also influence the fragmentation, potentially leading to the loss of carbon monoxide (CO) or water (H₂O) in subsequent fragmentation steps. By analyzing the mass of these fragments, the connectivity of the molecule can be pieced together, confirming the presence of the key functional groups and their relationship within the molecular structure. scienceready.com.au
| Process | Lost Fragment | Resulting m/z | Description |
| Molecular Ion | - | M⁺ | The intact molecule with one electron removed. |
| α-Cleavage | H• | M-1 | Loss of a hydrogen radical from the aldehyde group. |
| α-Cleavage | •CHO | M-29 | Loss of the formyl radical. |
| Rearrangement | CO | M-28 | Loss of a neutral carbon monoxide molecule. |
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure and insights into intermolecular forces. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) allows for the complete and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles with very high precision. unimi.it To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. rsc.org
For aromatic compounds like this compound and its derivatives, SCXRD confirms the planarity of the benzene ring and provides the exact spatial orientation of the hydroxyl and aldehyde substituent groups. This technique is crucial for confirming stereochemistry, identifying polymorphic forms, and understanding the conformational properties of the molecule in the solid state. nih.gov The data obtained from SCXRD are often deposited in crystallographic databases, providing a permanent and verifiable record of the compound's structure.
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, O-H). |
| Bond Angles | The angles formed between three connected atoms (e.g., O-C-C). |
Analysis of Intermolecular Interactions and Crystal Packing
The data from SCXRD is not only used to define the structure of a single molecule but is also essential for analyzing how multiple molecules pack together to form the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. nih.gov
In the case of this compound, the hydroxyl group and the carbonyl oxygens of the aldehyde groups are prime candidates for forming strong intermolecular hydrogen bonds (O-H···O). These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net In addition to classical hydrogen bonds, weaker interactions such as C-H···O hydrogen bonds, where a carbon-bound hydrogen acts as the donor, play a significant role in consolidating the crystal structure. nih.govnih.gov
Reactivity and Reaction Mechanisms of 2 Hydroxyisophthalaldehyde in Organic Transformations
Condensation Reactions with Primary Amines: Schiff Base Formation
The reaction of aldehydes with primary amines to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. 2-Hydroxyisophthalaldehyde, possessing two aldehyde functionalities, can react with primary amines to yield mono- or di-Schiff bases, as well as larger polymeric structures when diamines are used.
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-stage addition-elimination mechanism.
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, commonly known as a carbinolamine.
Protonation of Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+).
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion.
Deprotonation: Finally, a water molecule or another base removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final neutral imine product with its characteristic carbon-nitrogen double bond (C=N).
Synthesis of Monomeric and Polymeric Schiff Bases from this compound
Due to its bifunctional nature, this compound is an excellent building block for synthesizing more complex structures, including macrocycles and polymeric materials, through Schiff base condensation.
When reacted with diamines, this compound can form large, cage-like molecules or polymers. For instance, the condensation reaction with chiral diamines such as trans-(R,R)-1,2-diaminocyclohexane has been used to synthesize triangular macrocycles known as calixsalens. acs.org These reactions are typically performed in solvents like dichloromethane. acs.org The reaction between this compound and 1,2-cyclohexanediamine, specifically, has been employed in a "desymmetrized vertex design strategy" to produce molecular cages with C2 symmetry. acs.orgacs.org These complex structures are formed through multiple C=N imine linkages, demonstrating the utility of this dialdehyde (B1249045) in supramolecular chemistry. The resulting cage-like structures can exhibit high thermal stability. acs.org
| Reactant 1 | Reactant 2 | Product Type | Solvent | Reference |
| This compound | trans-(R,R)-1,2-Diaminocyclohexane | [3+3] Macrocyclic Imine (Calixsalen) | Dichloromethane | acs.org |
| This compound | 1,2-Cyclohexanediamine | Porous Organic Cage | Not Specified | acs.orgacs.org |
Role of Acid Catalysis in Schiff Base Formation
Acid catalysis is crucial for achieving an efficient rate of Schiff base formation. The catalyst serves two primary functions in the reaction mechanism. First, it protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic primary amine.
Secondly, in the later stages of the reaction, the acid protonates the hydroxyl group of the carbinolamine intermediate. This protonation transforms the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the dehydration step that leads to the formation of the iminium ion and, ultimately, the C=N double bond of the Schiff base.
The pH must be carefully controlled for optimal results. If the conditions are too acidic, the primary amine reactant will be protonated to form a non-nucleophilic ammonium (B1175870) salt, which halts the initial step of the reaction. Conversely, if the conditions are too basic, the protonation of the carbinolamine's hydroxyl group will not occur, slowing down the critical dehydration step.
Reactions with Hydrazine (B178648) Derivatives: Hydrazone Formation
Similar to primary amines, hydrazine and its derivatives react with aldehydes to form hydrazones, which also contain a C=N double bond. The bifunctionality of this compound allows it to react with two equivalents of a hydrazine derivative to form bishydrazone ligands.
Bishydrazone ligands are readily synthesized from this compound via condensation reactions. For example, the bishydrazone ligand H₃L was generated through an acid-catalyzed condensation reaction between one equivalent of this compound and two equivalents of 2-hydroxybenzohydrazide (B147611) in ethanol (B145695). sciforum.netsciforum.net Similarly, a bisthiosemicarbazone ligand, H₃LMe, was synthesized by reacting this compound with 4-methyl-3-thiosemicarbazide. mdpi.com These reactions often involve refluxing the reactants in a suitable solvent, with an acid catalyst like p-toluenesulfonic acid used to promote the formation of the imine bond. sciforum.net
| Hydrazine Derivative | Resulting Bishydrazone Ligand | Catalyst/Solvent | Reference |
| 2-Hydroxybenzohydrazide | Bicompartmental Bishydrazone (H₃L) | p-toluenesulfonic acid / Ethanol | sciforum.netsciforum.net |
| 4-Methyl-3-thiosemicarbazide | Bisthiosemicarbazone (H₃LMe) | Not Specified | mdpi.com |
| 2-Hydrazinopyridine | Schiff-base ligand from 5-tert-butyl-2-hydroxyisophthalaldehyde | Not Specified | researchgate.net |
| 2-Hydrazinoquinoline | Schiff-base ligand from 5-tert-butyl-2-hydroxyisophthalaldehyde | Not Specified | researchgate.net |
Utility in Coordination Chemistry and Biological Applications
Bishydrazone ligands derived from this compound are of significant interest due to their versatility in coordination chemistry and their potential biological activities. sciforum.net
Coordination Chemistry: These ligands are described as bicompartmental and can be potentially pentadentate (donating through five atoms, e.g., [N₂O₃] or [N₂S₂O]) and trianionic. sciforum.netsciforum.netmdpi.com The presence of a phenolic spacer and multiple donor atoms facilitates the coordination of transition and post-transition metal ions. This allows for the formation of a wide variety of metallo-supramolecular architectures, including helicates, mesocates, and clusters. sciforum.net For instance, bishydrazone ligands derived from 5-tert-butyl-2-hydroxyisophthalaldehyde (a close derivative) have been used to synthesize copper(II) coordination compounds of various nuclearities. researchgate.net
Biological Applications: Hydrazone ligands and their metal complexes are extensively studied for their important biological properties, which include anticancer, antifungal, and antimicrobial activities. sciforum.net Metal complexes derived from these ligands have shown promising results as bioactive agents. Studies on copper(II) complexes synthesized with bishydrazone ligands from a derivative of this compound have demonstrated their ability to act as efficient DNA binders. researchgate.net Furthermore, these copper complexes exhibited significant cytotoxicity against several cancer cell lines, with some showing sub-micromolar IC₅₀ values, indicating high potency. researchgate.net
Other Significant Organic Reactions of this compound
This compound is a versatile aromatic compound featuring three reactive functional groups: a phenolic hydroxyl group and two aldehyde groups. This unique arrangement allows it to participate in a wide array of organic transformations, making it a valuable precursor in the synthesis of more complex molecules. Its reactivity is centered around the characteristic reactions of phenols, and aldehydes, including oxidation, reduction, substitution, and cyclization.
Oxidation Reactions to Carboxylic Acids and Derivatives
The two aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acid groups, yielding 2-hydroxyisophthalic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired yield, reaction conditions, and tolerance of other functional groups.
Common methods for the oxidation of aldehydes to carboxylic acids are applicable here. organic-chemistry.org For instance, strong oxidizing agents like potassium dichromate(VI) in acidic solution are effective. libretexts.org The reaction involves the conversion of the aldehyde to a gem-diol, which is then further oxidized. Milder and more selective methods are also frequently employed to avoid potential side reactions involving the sensitive phenolic hydroxyl group. organic-chemistry.org
One such popular method is the TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) catalyzed oxidation, which uses a co-oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov A two-step, one-pot protocol where the alcohol is first treated with NaOCl/TEMPO followed by sodium chlorite (B76162) (NaClO2) has been shown to be highly efficient for converting primary alcohols and aldehydes to carboxylic acids under mild conditions, compatible with sensitive functional groups. nih.gov Other reagents like Oxone have also been utilized for efficient and mild oxidation of aldehydes. organic-chemistry.org
| Oxidizing Agent/System | Typical Conditions | Key Features |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux | Strong oxidant, high yield, but uses toxic chromium(VI). libretexts.org |
| TEMPO / NaOCl then NaClO₂ | Phase-transfer conditions, one-pot | Mild, high yield, compatible with many functional groups. nih.gov |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/water solvent | Mild, simple protocol, alternative to metal-mediated oxidations. organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, uses oxygen as the sole oxidant. organic-chemistry.org |
Reduction Reactions of Aldehyde Groups to Alcohols
The aldehyde functionalities of this compound can be reduced to primary alcohol groups, resulting in the formation of 2-hydroxy-1,3-benzenedimethanol. This conversion to a diol is typically achieved using metal hydride reagents. chemistrysteps.com
Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents for this purpose. chemistrysteps.comnih.gov NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol or methanol, and it readily reduces aldehydes and ketones without affecting more robust functional groups. Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides; it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.org For the specific reduction of this compound to its corresponding diol, the milder NaBH₄ is generally sufficient and preferred to avoid complications with the acidic phenolic proton. The general process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
| Reducing Agent | Typical Solvents | Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Chemoselective for aldehydes and ketones; safer and easier to handle. chemistrysteps.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Very powerful, non-selective; reacts violently with protic solvents. libretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Uses catalysts like Pd, Pt, or Ni; can also reduce other functional groups. chemistrysteps.com |
Substitution Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in this compound is generally unreactive in nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. msu.edulibretexts.orgucalgary.ca
One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), which can then depart as a neutral water molecule, a much better leaving group. libretexts.orgtutorsglobe.com However, this method is often limited to substrates that can withstand strongly acidic conditions. ucalgary.ca
A more versatile approach is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or triflate. ucalgary.ca This is achieved by reacting the phenol (B47542) with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles via an Sₙ2 or Sₙ1 mechanism. This two-step sequence allows for the substitution of the hydroxyl group under much milder conditions. tutorsglobe.com
| Method | Reagents | Intermediate | Leaving Group |
|---|---|---|---|
| Protonation | Strong Acid (e.g., HBr, HCl) | Alkyloxonium ion (-OH₂⁺) | Water (H₂O) libretexts.org |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate ester (-OTs) | Tosylate anion (TsO⁻) ucalgary.ca |
| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Chlorosulfite or phosphite (B83602) ester | Halide ion (Cl⁻, Br⁻) via SO₂ or H₃PO₃ tutorsglobe.com |
Cyclization Reactions for Macrocycle and Cage Formation
The presence of two aldehyde groups in a 1,3-relationship on a benzene (B151609) ring makes this compound an excellent building block for the synthesis of macrocycles and more complex cage-like structures. rhhz.net These reactions often exploit the facile formation of imines (Schiff bases) through condensation with primary amines.
When this compound is reacted with a diamine, a [2+2], [3+3], or other multicomponent cyclization can occur, leading to the formation of a macrocyclic Schiff base. rhhz.net The stoichiometry of the reactants, the length and geometry of the diamine linker, and the use of a metal ion template can influence the size and structure of the resulting macrocycle. These macrocyclic compounds are significant due to their applications in molecular recognition and supramolecular chemistry. rhhz.net The resulting Schiff base macrocycles can often be reduced using agents like NaBH₄ to form more flexible and stable polyamine macrocycles. rhhz.net A variety of macrocyclization strategies, such as azide-alkyne cycloadditions and ring-closing metathesis, have become popular for library synthesis. core.ac.ukcam.ac.uk
Mechanistic Studies
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Proposed Reaction Mechanisms for Key Transformations
Oxidation of Aldehydes to Carboxylic Acids : The oxidation of an aldehyde often proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized to the carboxylic acid. In the case of aerobic oxidation, the mechanism can involve a radical chain reaction. An initiator abstracts the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can go on to abstract a hydrogen from another aldehyde molecule, propagating the chain and ultimately forming a carboxylic acid. youtube.com
Reduction by Metal Hydrides : The reduction of the aldehyde groups with a reagent like sodium borohydride (NaBH₄) involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. In the second step, a proton from the solvent (e.g., ethanol) protonates the alkoxide oxygen, yielding the primary alcohol and regenerating the borohydride reagent to continue the process until all hydride ions are used. libretexts.org
Hydroxyl Group Substitution : For substitution reactions involving the hydroxyl group, the mechanism depends on the activation method. If the hydroxyl group is first converted to a tosylate, the subsequent reaction with a nucleophile typically proceeds via an Sₙ2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bonded to the tosylate group, leading to inversion of stereochemistry if the carbon is chiral. The tosylate anion is displaced as the leaving group. libretexts.orgmsu.edu In cases where a secondary or tertiary carbocation can be stabilized, an Sₙ1 mechanism involving the formation of a carbocation intermediate may occur. msu.edututorsglobe.com
Schiff Base Formation for Cyclization : The formation of an imine (Schiff base), which is central to many cyclization reactions with this compound, is a reversible, acid-catalyzed reaction. The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a zwitterionic intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral aminoalcohol (a carbinolamine). In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine product.
Spectroscopic and Computational Approaches to Elucidate Mechanisms
The elucidation of reaction mechanisms involving this compound relies heavily on a synergistic combination of spectroscopic analysis and computational modeling. These approaches provide a detailed picture of the transformation process, from the initial reactant states, through transient intermediates and transition states, to the final products.
Spectroscopic techniques are indispensable for the identification and characterization of reactants, intermediates, and products. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC/MS) are routinely employed. researchgate.net For instance, in reactions involving aldehyde groups, FT-IR spectroscopy can monitor the disappearance of the characteristic C=O stretching vibration (typically around 1600–1700 cm⁻¹) and the appearance of new functional group peaks. nih.gov High-resolution NMR, particularly ¹H and ¹³C NMR, provides detailed structural information, allowing for the unambiguous assignment of product structures and the detection of byproducts. mdpi.com GC/MS is particularly useful for separating complex reaction mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns.
Table 1: Spectroscopic Data for Characterizing Transformations of Hydroxyaldehydes
| Spectroscopic Technique | Information Provided | Typical Application in Mechanism Studies |
| FT-IR Spectroscopy | Identifies functional groups present in a molecule. | Monitoring the conversion of the aldehyde C=O group and the appearance of new bands (e.g., C-O for alcohols). nih.gov |
| ¹H NMR Spectroscopy | Provides information on the chemical environment and connectivity of hydrogen atoms. | Confirming product structure by observing chemical shifts and coupling constants of aldehydic, aromatic, and hydroxyl protons. |
| ¹³C NMR Spectroscopy | Determines the types of carbon atoms in a molecule. | Tracking the change in hybridization of the carbonyl carbon as it transforms into a new functional group. mdpi.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and formula. | Identifying products and intermediates in a reaction mixture, often coupled with Gas Chromatography (GC) for separation. |
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.netnih.gov DFT calculations allow researchers to map the potential energy surface of a reaction, providing insights into its thermodynamics and kinetics. researchgate.netpku.edu.cn Key aspects that can be elucidated through computational studies include the geometry of transition states, the calculation of activation energy barriers, and the determination of the most favorable reaction pathway among several possibilities. rsc.orgtdl.org For example, in a study on the related 2-hydroxybenzaldehyde, DFT was used to model reaction pathways, calculate bond dissociation energies, and predict the energetic favorability of different conversion routes. nih.gov These theoretical models can explain experimental observations and predict the reactivity of the molecule under various conditions. nih.govmdpi.com
Table 2: Application of DFT in Analyzing Reaction Mechanisms
| Computational Parameter | Significance in Mechanism Elucidation |
| Optimized Geometries | Predicts the three-dimensional structure of reactants, intermediates, transition states, and products. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. tdl.org |
| Reaction Enthalpy (ΔH) | The net energy change during a reaction; indicates whether a reaction is exothermic or endothermic. |
| Potential Energy Surface (PES) | A map of the energy of a system as a function of the positions of its atoms, used to find the lowest-energy path from reactants to products. researchgate.net |
| Vibrational Frequencies | Used to characterize stationary points on the PES as minima (reactants, products) or saddle points (transition states) and to calculate zero-point vibrational energies. nih.gov |
By integrating the empirical data from spectroscopy with the theoretical insights from computational models, a comprehensive understanding of the intricate reaction mechanisms of this compound can be achieved.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of asymmetric synthesis. nih.gov Since this compound is an achiral molecule, any reaction that generates a new stereocenter from one of its prochiral aldehyde groups can potentially form a mixture of stereoisomers. libretexts.org The control of these outcomes is fundamental to producing enantiomerically pure compounds, which is often crucial in pharmaceutical and materials science applications. mdpi.com
A reaction that produces a predominance of one stereoisomer over others is known as a stereoselective reaction. stereoelectronics.orgstudy.com This can be further categorized:
Enantioselective reactions produce a predominance of one enantiomer over its mirror image, typically resulting from the reaction of an achiral substrate with a chiral reagent, catalyst, or in a chiral environment. stereoelectronics.org
Diastereoselective reactions lead to the preferential formation of one diastereomer over others. This often occurs when a molecule that already contains a chiral center undergoes a reaction that creates a new one. stereoelectronics.org
In the case of this compound, the two aldehyde groups are prochiral centers. Nucleophilic attack on the carbonyl carbon of either aldehyde group changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral), creating a new stereocenter. libretexts.org In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture (a 50:50 mix of enantiomers). lumenlearning.com
To achieve stereocontrol and favor the formation of a single stereoisomer, asymmetric synthesis strategies are employed. This typically involves the use of:
Chiral catalysts : These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other. mdpi.commdpi.com
Chiral auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction before being removed in a subsequent step.
Chiral reagents : The reacting partner itself is enantiomerically pure, influencing the stereochemical outcome of the reaction.
Reactions such as aldol (B89426) additions, Grignard reactions, or stereoselective allylations at the aldehyde positions are common transformations where controlling the stereochemical outcome is critical. nih.govresearchgate.netresearchgate.net For example, an asymmetric aldol reaction involving one of the aldehyde groups of this compound, catalyzed by a chiral proline derivative, could theoretically yield an optically active aldol adduct. The inherent structure of this compound, with its hydroxyl group positioned ortho to both aldehydes, can also play a role in directing stereoselectivity through chelation or hydrogen bonding interactions with catalysts and reagents.
Table 3: Potential Stereochemical Outcomes for Reactions at an Aldehyde Group of this compound
| Reaction Condition | Stereochemical Outcome | Product Description |
| Achiral nucleophile, achiral catalyst/solvent | Non-stereoselective | Racemic mixture (50:50 mixture of enantiomers). lumenlearning.com |
| Achiral nucleophile, chiral catalyst | Enantioselective | Enantiomerically enriched or enantiopure product. nih.gov |
| Chiral, non-racemic nucleophile | Diastereoselective | Diastereomerically enriched or diastereomerically pure product. |
Therefore, while this compound is itself achiral, its functional groups provide key handles for complex organic transformations where the creation and control of stereochemistry are paramount.
Coordination Chemistry of 2 Hydroxyisophthalaldehyde and Its Ligands
2-Hydroxyisophthalaldehyde as a Chelating Ligand
This compound itself can act as a ligand, coordinating with metal ions through its oxygen donor atoms. The presence of both a hydroxyl group and two carbonyl groups allows for various binding interactions, which are heavily influenced by the reaction conditions and the nature of the metal ion involved.
The primary binding sites of this compound are the phenolic oxygen and the two carbonyl oxygen atoms. Substituted salicylaldehydes typically coordinate with metal ions in a bidentate chelating manner (O,O'-) through their carbonyl and deprotonated phenolato oxygen atoms. In the case of this compound, the deprotonated phenolic oxygen and one or both of the carbonyl oxygen atoms can be involved in chelation. The specific coordination mode depends on the metal ion's size, charge, and preferred coordination geometry. While less common, the aldehyde groups can also react to form more complex ligands in situ before coordinating to the metal center.
The coordination capability of this compound is intrinsically linked to the acidity of its phenolic hydroxyl group. The deprotonation of this group is a critical step for forming stable metal complexes, making the process highly pH-dependent.
The chelation of metal ions is significantly affected by pH. For instance, studies on similar phenolic compounds show that the formation of iron complexes is most efficient under moderately acidic conditions (e.g., pH ~5). researchgate.net At very low pH, the phenolic proton remains attached, reducing the ligand's chelating ability, and existing metal complexes may undergo partial decomposition. researchgate.net Conversely, as the pH increases, the hydroxyl group deprotonates, enhancing the nucleophilicity of the phenolic oxygen and promoting the formation of a stable chelate ring with the metal ion. This behavior allows for the pH-controlled assembly and disassembly of metal complexes. The pKa value of the phenolic proton in derivatives of 2,6-diformylphenol has been determined to be around 6.57 to 7.15, indicating that deprotonation and subsequent metal coordination are favored in neutral to slightly alkaline conditions. imedpub.commdpi.com
Metal Complexation with this compound Derived Schiff Bases
The most extensive area of the coordination chemistry of this compound involves its use as a precursor to Schiff base ligands. The two aldehyde groups can readily condense with a variety of primary amines to yield polydentate ligands with multiple donor atoms, capable of forming stable complexes with a range of transition metals.
The synthesis of transition metal complexes with Schiff bases derived from this compound typically involves a two-step process. First, the Schiff base ligand is formed through the condensation reaction of this compound with a primary amine (in a 1:1 or 1:2 molar ratio) in a solvent such as ethanol (B145695) or methanol. imedpub.comresearchgate.net Subsequently, a solution of a metal salt, commonly acetates or chlorides of copper(II), zinc(II), or cobalt(II), is added to the ligand solution. researchgate.netnih.gov The mixture is often heated to facilitate the complexation reaction, and the resulting metal complex precipitates upon cooling. researchgate.net
These complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.
Infrared (IR) Spectroscopy: A key piece of evidence for the formation of the Schiff base is the appearance of a strong absorption band corresponding to the azomethine (C=N) group. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in binding. nih.gov The disappearance of the O-H stretching band of the phenolic group confirms its deprotonation and coordination to the metal. New bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For instance, the spectra of Cu(II) complexes often show d-d transition bands that are characteristic of a square planar or distorted octahedral geometry. nih.gov
Magnetic Susceptibility: Magnetic moment measurements help to determine the number of unpaired electrons in the metal center and thus infer the coordination geometry. For example, many Cu(II) complexes are paramagnetic with magnetic moments corresponding to one unpaired electron, while square planar Ni(II) complexes are typically diamagnetic. researchgate.net
Molar Conductance: These measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere. researchgate.net
Table 1: Representative Spectroscopic Data for Transition Metal Complexes of Schiff Bases
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) band to lower frequency (e.g., 1645 cm-1 in free ligand to 1620 cm-1 in complex) | Coordination of the azomethine nitrogen to the metal ion. | nih.gov |
| IR Spectroscopy | Appearance of new bands in the far-IR region (e.g., 400-500 cm-1) | Formation of M-N and M-O bonds. | mdpi.com |
| UV-Vis Spectroscopy | Presence of d-d transition bands for Cu(II) complexes. | Suggests a square-planar or octahedral geometry. | nih.gov |
| Magnetic Susceptibility | Cu(II) complexes often exhibit a magnetic moment of ~1.7-2.2 B.M. | Indicates one unpaired electron, consistent with a d9 configuration. | researchgate.net |
| Molar Conductance | Low values in DMF solution (e.g., 4.7-11.2 ohm-1cm2mol-1) | Indicates a non-electrolytic nature. | nih.gov |
Schiff base ligands derived from this compound are exceptionally adept at forming both mononuclear and dinuclear metal complexes. The nuclearity of the final complex is often controlled by the stoichiometry of the reactants and the specific reaction conditions. rsc.org
Mononuclear Complexes: When this compound is reacted with a monoamine in a 1:1 ratio, it can form a "one-armed" Schiff base. This type of ligand often leads to mononuclear complexes where a single metal ion is coordinated by the donor atoms of one or more ligand molecules. researchgate.net For example, quadridentate mononucleating ligands can be formed that create a single coordination pocket for a metal ion like Ni(II). rsc.org
Dinuclear Complexes: The presence of two aldehyde groups allows for the synthesis of ligands that can simultaneously bind to two metal ions, forming dinuclear (or binuclear) complexes. This is typically achieved by reacting this compound with two equivalents of an amine. The resulting ligand possesses two separate chelating sites linked by the central phenolic ring. The deprotonated phenolic oxygen often acts as a bridging atom between the two metal centers, holding them in close proximity. ias.ac.inresearchgate.net These dinuclear systems are of particular interest as catalysts, as the two metal centers can cooperate in chemical transformations. ias.ac.in
The reaction of this compound with diamines or more complex amines can lead to the formation of multicompartmental ligands. These are large, acyclic or macrocyclic molecules that contain two or more distinct metal-binding sites (compartments).
The Schiff bases derived from the 1:2 condensation of 2,6-diformylphenol are classic examples of binucleating ligands. The central phenolic unit serves as a bridge connecting two separate coordination compartments, each typically comprising an imine nitrogen and other donor atoms from the amine precursor. nih.govrsc.org For instance, reacting 2,6-diformyl-p-cresol with two equivalents of thiosemicarbazide (B42300) results in a ligand that readily forms binuclear complexes with metals like Ni(II), Pd(II), and Zn(II). researchgate.net The resulting structure features two metal ions bridged by the phenolate (B1203915) oxygen, with each metal also coordinated by the N,S-donor set of a thiosemicarbazone arm. Such structures are crucial in modeling the active sites of metalloenzymes and in the development of catalysts where bifunctional activation is required. ias.ac.in
Supramolecular Assembly through Coordination
The strategic use of this compound and its derivatives as building blocks in coordination-driven supramolecular assembly has led to the creation of intricate and functional molecular architectures. The specific geometry and reactive sites of this compound—two aldehyde groups and a hydroxyl group on a benzene (B151609) ring—provide a versatile platform for the design and synthesis of complex structures such as molecular cages and frameworks. The formation of these assemblies is governed by the principles of self-assembly, where non-covalent interactions and steric factors play a crucial role in dictating the final structure.
Design and Synthesis of Molecular Cages and Frameworks Utilizing this compound as a Building Block
The rational design of molecular cages and frameworks hinges on the predictable coordination behavior of metal ions with carefully chosen organic ligands. This compound and its derivatives are excellent candidates for this purpose due to their ability to form stable complexes with a variety of metal centers. The aldehyde functionalities can be readily converted into Schiff bases or other functional groups, offering a modular approach to ligand design.
A notable example of a molecular cage synthesized from a this compound derivative is the formation of calixsalens. These triangular, vase-like hexaimines are the result of a [3+3] cyclocondensation reaction between a this compound derivative and a diamine, such as racemic trans-1,2-diaminocyclohexane. This reaction is highly stereoselective, yielding homochiral products. In the solid state, these calixsalens can form tail-to-tail dimers, which then assemble into higher-order structures.
The table below summarizes key aspects of the design and synthesis of these supramolecular structures.
| Supramolecular Structure | Precursors | Synthetic Strategy | Key Features |
| Calixsalen (Molecular Cage) | This compound derivative, trans-1,2-diaminocyclohexane | [3+3] Cyclocondensation | Triangular, vase-like hexaimine; Highly stereoselective |
| Macrocycle | 1,3-bis(2'-formylphenoxy)-2-propanol, resorcinol-bis(4-aminophenyl)ether | [1+1] Condensation and cyclization | Folded conformation; Potential for further functionalization |
Self-Assembly Processes in the Formation of Supramolecular Structures
The formation of molecular cages and frameworks from this compound-based building blocks is a spontaneous process driven by self-assembly. This process is governed by a complex interplay of non-covalent interactions, including coordination bonds, hydrogen bonding, π-π stacking, and van der Waals forces. uclouvain.be These interactions guide the molecular components to arrange themselves into thermodynamically stable, well-defined supramolecular architectures. researchgate.net
The process of hierarchical self-assembly is also observed, where primary nanostructures, such as nanofibers, further organize into more complex, ordered arrangements. researchgate.net The self-assembly of polyacrylic acid nanoparticles with a fluorescent probe, driven by hydrogen bonding and π-π stacking, illustrates how non-covalent interactions can induce the formation of well-defined hollow nanoparticles in aqueous solutions. rsc.org
The following table outlines the key non-covalent interactions that drive the self-assembly of supramolecular structures.
| Interaction Type | Description | Role in Self-Assembly |
| Coordination Bonds | Interaction between a metal ion and a ligand. | Directs the overall geometry and connectivity of the supramolecular structure. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides directional control and stability to the assembly. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the supramolecular architecture, particularly in structures with aromatic components. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Play a significant role in the close packing of molecules within the supramolecular assembly. |
Role of Steric Effects in Controlling Supramolecular Architectures
Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, play a critical role in controlling the final architecture of supramolecular assemblies. The introduction of bulky substituents on the this compound-derived ligands can influence the conformation of the ligand itself and direct the self-assembly process towards a specific outcome.
For example, the two-dimensional pattern formation of isophthalic acid derivatives at a liquid/solid interface can be controlled by varying the location and nature of alkyl substituents on the aromatic core. figshare.com This demonstrates that even subtle changes in steric bulk can lead to significantly different supramolecular ordering. In the synthesis of macrocyclic bis(hydroxynaphthoic amide)s, steric hindrance between the two hydroxynaphthalene rings forces the macrocycle to adopt a twisted conformation in both solution and the crystalline state. nih.gov
Steric repulsion can also be used as a tool to induce conformational switching in supramolecular structures. d-nb.info By introducing bulky peripheral groups, it is possible to create a highly strained molecular skeleton, which can then be thermally equilibrated to selectively convert to a more stable conformer. d-nb.info This highlights how the interplay between steric repulsion and other non-covalent interactions can be harnessed to control the stereochemistry of the final assembly. The synthesis of optically active Schiff-base ligands from 2-hydroxyacetophenone (B1195853) and chiral diamines further illustrates how steric and electronic effects of substituents on the imine carbon can be investigated for their impact on asymmetric catalysis, implying a direct link between steric control and functional properties. mdpi.com
The table below provides examples of how steric effects can influence supramolecular architectures.
| System | Steric Influence | Outcome |
| Isophthalic acid derivatives | Varying alkyl substituents on the aromatic core. | Control over the two-dimensional supramolecular ordering. figshare.com |
| Macrocyclic bis(hydroxynaphthoic amide)s | Steric hindrance between hydroxynaphthalene rings. | Adoption of a twisted conformation. nih.gov |
| Porphyrin atropisomers | Bulky peripheral groups. | Induction of a strained conformation that can be thermally converted to a more stable isomer. d-nb.info |
| Schiff-base ligands from 2-hydroxyacetophenone | Methyl group on the imine carbon. | Potential to influence the stereochemical outcome of asymmetric catalytic reactions. mdpi.com |
Biological and Biomedical Research Applications of 2 Hydroxyisophthalaldehyde Derivatives
Antimicrobial Activities
The antimicrobial potential of 2-Hydroxyisophthalaldehyde derivatives, particularly Schiff bases and their metal complexes, has been a subject of considerable research. These compounds have demonstrated efficacy against a spectrum of bacterial and fungal pathogens, prompting further investigation into their mechanisms of action and structure-activity relationships.
Evaluation of this compound Derivatives Against Pathogens
Schiff bases derived from 2-hydroxyaldehydes and their metal complexes have shown promising antimicrobial activities. The coordination of the Schiff base to a metal ion often enhances its biological activity. This increased efficacy is attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layer of the microbial membrane.
Studies have shown that metal complexes of Schiff bases derived from hydroxylated aldehydes exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde (B42665) (a structurally similar compound to this compound) and their metal (II) complexes have been evaluated against a panel of microorganisms including Staphylococcus aureus, Escherichia coli, Streptococcus pneumonia, Klebsiella pneumonia, Aspergillus niger, and Candida albicans, demonstrating their potential as antibacterial and antifungal agents ekb.eg. Similarly, Schiff bases derived from isoniazid and fluorinated benzaldehydes, along with their copper(II) complexes, have been tested against E. coli, S. aureus, and C. albicans mdpi.com.
The antimicrobial screening of these derivatives is typically performed using methods such as the agar-well diffusion method to determine the zone of inhibition or broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The results often indicate that the metal complexes are more potent than the free Schiff base ligands imcra-az.org.
Table 1: Antimicrobial Activity of Selected Schiff Base Metal Complexes
| Compound/Complex | Microorganism | Activity (e.g., MIC in µg/mL or Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| Schiff base from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine | Staphylococcus aureus | Potential antibacterial agent | ekb.eg |
| Fe(II), Ni(II), Co(II) complexes of the above Schiff base | Escherichia coli | Potential antibacterial agent | ekb.eg |
| Candida albicans | Potential antifungal agent | ekb.eg | |
| Schiff base from 2-hydroxy-4-methoxybenzaldehyde and ethyl-4-aminobenzoate | Escherichia coli ATCC 25922 | Moderate activity | mdpi.com |
| Copper(II) complexes of the above Schiff base | Staphylococcus aureus ATCC 25923 | Enhanced activity compared to ligand | mdpi.com |
| Candida albicans | Enhanced activity compared to ligand | mdpi.com | |
| Tin(II) complexes of Schiff bases from 2-hydroxy-1-naphthaldehyde | Klebsiella pneumoniae | Varied antibacterial activity | researchgate.net |
| Escherichia coli | Varied antibacterial activity | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
The antimicrobial efficacy of this compound derivatives is significantly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies aim to elucidate the relationship between the chemical structure of these compounds and their biological activity, providing insights for the design of more potent antimicrobial agents.
Several structural features have been identified as crucial for the antimicrobial activity of these derivatives:
The Azomethine Group: The imine or azomethine group (-C=N-) in Schiff bases is critical for their biological activity. The nitrogen atom of this group can form hydrogen bonds with the active centers of various cellular constituents, leading to interference with normal cell processes researchgate.net.
The Hydroxyl Group: The presence of a hydroxyl group ortho to the azomethine group in the aldehyde moiety is a key feature. This hydroxyl group, along with the azomethine nitrogen, provides two potential coordination sites for metal ions, leading to the formation of stable chelate rings.
Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to cross microbial cell membranes. Modifications to the Schiff base structure, such as the introduction of lipophilic groups, can enhance antimicrobial activity by increasing the compound's ability to penetrate the lipid-rich cell walls of microorganisms.
Metal Ion: The nature of the metal ion in the coordination complexes significantly impacts their antimicrobial activity. Different metal ions can lead to variations in the stability, geometry, and redox potential of the complexes, all of which can influence their biological efficacy. For instance, copper(II) complexes are often reported to exhibit high antimicrobial activity mdpi.comimcra-az.org.
Anticancer and Cytotoxic Effects
The investigation of this compound derivatives as potential anticancer agents has revealed promising cytotoxic effects against various cancer cell lines. The coordination of these ligands to metal centers often leads to enhanced anticancer activity, a phenomenon that is being actively explored in the development of novel metallodrugs.
Investigation of this compound Coordination Compounds Against Cancer Cell Lines
Coordination compounds of this compound derivatives have been evaluated for their in vitro cytotoxicity against a range of human cancer cell lines. These studies typically involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and its analogs have shown significant cytotoxic activity. For example, cobalt(II), nickel(II), copper(II), and palladium(II) complexes of a Schiff base derived from salicylaldehyde and 2-amino-5-methylbenzonitrile displayed potential cytotoxicity against the MCF-7 breast cancer cell line uj.ac.za. In some cases, the cytotoxicity of these complexes has been found to be comparable to or even greater than that of the standard anticancer drug cisplatin unito.it.
The choice of the metal ion and the specific structure of the Schiff base ligand are critical in determining the anticancer potency of the resulting coordination compound. The geometry of the complex, its stability, and its ability to interact with biological targets are all influenced by these factors.
Table 2: Cytotoxic Activity of Selected Coordination Compounds
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cobalt(II) complex of a salicylaldehyde-based Schiff base | Hep-G2 (Hepatocellular carcinoma) | 13.2 ± 0.8 | uj.ac.za |
| Copper(II) complex of a salicylaldehyde-based Schiff base | Hep-G2 (Hepatocellular carcinoma) | 13.9 | uj.ac.za |
| Palladium(II) complexes of salicylaldehyde-based Schiff bases | HeLa (Cervical cancer), MCF-7 (Breast cancer) | Moderate activity | uj.ac.za |
| Ruthenium(III) complex with coumarin-tethered ligand | Pancreatic adenocarcinoma | Effective at 0.5 µM | researchgate.net |
| Copper(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde | HCT116 (Colorectal carcinoma) | 11.6 | mdpi.com |
Mechanisms of Cytotoxicity (e.g., DNA Interaction, Apoptosis Induction)
The cytotoxic effects of this compound coordination compounds are believed to be mediated through various mechanisms, with DNA interaction and the induction of apoptosis being the most extensively studied pathways.
DNA Interaction: Many metal complexes exert their anticancer activity by interacting with DNA, the primary target for many chemotherapeutic agents. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions srce.hr. The planar aromatic rings of the Schiff base ligands can facilitate intercalation between the DNA base pairs, leading to a distortion of the DNA helix and inhibition of DNA replication and transcription. The metal center can also coordinate to the phosphate (B84403) backbone or the nitrogenous bases of DNA. The binding affinity of these complexes to DNA can be quantified by determining the binding constant (Kb) mdpi.com.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs induce cell death by triggering the apoptotic cascade. This compound derivatives and their metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms nih.gov. These can include the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage, disruption of the mitochondrial membrane potential, and activation of caspases, a family of proteases that execute the apoptotic process nih.govnih.gov.
Fluorescent Probes and Bioimaging
Derivatives of this compound have been successfully employed as fluorescent chemosensors for the detection of various metal ions and for bioimaging applications. The inherent fluorescence of the aromatic scaffold, coupled with the ability to design specific binding sites, makes these compounds excellent candidates for the development of selective and sensitive probes.
A Schiff base ligand derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) has been developed as a fluorescent and colorimetric chemosensor for the dual detection of Zn2+ and Cu2+ ions researchgate.net. This sensor exhibits high sensitivity and has been successfully applied for imaging these ions in living cells. The detection mechanism often involves a change in the fluorescence properties of the molecule upon binding to the target analyte. This can be a "turn-on" response, where the fluorescence intensity increases, or a "turn-off" response, where the fluorescence is quenched nih.gov.
The design of these fluorescent probes often incorporates a fluorophore unit (the this compound derivative) and a receptor unit that selectively binds to the target ion. The interaction between the receptor and the ion modulates the electronic properties of the fluorophore, leading to a change in its photophysical properties. These probes have shown potential for detecting a range of metal ions, including biologically important ones like Al3+ nih.govsemanticscholar.org. The ability to visualize the distribution and concentration of these ions within living cells provides valuable insights into their physiological and pathological roles. Furthermore, fluorescent probes based on related structures are being developed for imaging specific conditions within cancer cells, such as different levels of hypoxia chemrxiv.orgnih.govsurrey.ac.uk.
Design and Synthesis of Fluorescent Chemosensors for Metal Ions (e.g., Zn(II))
The development of fluorescent chemosensors for detecting specific metal ions is a significant area of research, as ions like zinc (Zn²⁺) are crucial in numerous physiological and pathological processes. Derivatives of this compound are excellent candidates for these sensors.
A Schiff base chemosensor derived from 2-hydroxy-5-methylisophthalaldehyde has been synthesized for the dual detection of Zn²⁺ and copper (Cu²⁺) ions. researchgate.net This sensor exhibits a notable "turn-on" fluorescence response to Zn²⁺, with a significant enhancement of fluorescence intensity, while the presence of Cu²⁺ leads to a decrease in fluorescence. researchgate.net The binding stoichiometry between the sensor and both Zn²⁺ and Cu²⁺ was determined to be 1:2, a finding supported by fluorescence measurements and ESI-MS analysis. researchgate.net The high sensitivity of these types of sensors is demonstrated by their low detection limits, which were found to be 1.059 × 10⁻⁹ M for Zn²⁺ and 3.53 × 10⁻⁹ M for Cu²⁺, respectively. researchgate.net This high sensitivity makes them suitable for detecting trace amounts of these ions in biological and environmental samples. researchgate.net
The general principle behind these chemosensors involves the coordination of the metal ion with the derivative, which alters its electronic properties and, consequently, its fluorescence behavior. The design often incorporates a fluorophore unit and a receptor unit that selectively binds the target metal ion. The interaction with the metal ion can lead to mechanisms like internal charge transfer (ICT), which causes a distinct colorimetric and fluorescent response. nih.gov
Table 1: Performance of a 2-hydroxy-5-methylisophthalaldehyde-based Chemosensor
| Analyte | Fluorescence Response | Binding Mode (Sensor:Ion) | Limit of Detection (M) |
|---|---|---|---|
| Zn(II) | Fluorescence enhancement ("Turn-on") | 1:2 | 1.059 x 10-9 |
| Cu(II) | Fluorescence quenching ("Turn-off") | 1:2 | 3.53 x 10-9 |
Application in Live Cell Imaging and Sensing of Biological Analytes
A key application of these fluorescent chemosensors is in live-cell imaging, which allows for the visualization and tracking of metal ions and other biological analytes within their natural cellular environment. thermofisher.com The ability to monitor dynamic cellular processes requires probes that are cell-permeable, non-toxic, and highly selective for their target. thermofisher.com
The 2-hydroxy-5-methylisophthalaldehyde-based sensor for Zn²⁺ and Cu²⁺ has demonstrated its utility for live cell imaging. researchgate.net Its capacity to detect these ions at very low concentrations makes it a promising tool for studying their roles in cellular functions. researchgate.net Zinc, for instance, is highly concentrated in pancreatic islets and is involved in insulin biosynthesis, making its detection crucial for diabetes research. nih.gov Fluorescent probes enable the real-time monitoring of changes in the concentrations of such analytes in living cells, providing valuable insights into cellular metabolism and pathogenesis. rsc.orgresearchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Fluorescent Derivatives
The remarkable photophysical properties of many fluorescent derivatives, including those of this compound, are often governed by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com ESIPT is a photophysical process where a proton is transferred within a molecule from a proton-donating group to a nearby proton-accepting group upon photoexcitation. mdpi.combohrium.com
This process typically occurs in molecules that possess both acidic and basic centers in close proximity, facilitated by an intramolecular hydrogen bond. nih.gov Upon absorbing light, the acidity and basicity of these groups increase, driving the proton transfer from the normal enol form to a keto tautomer in the excited state. bohrium.com This tautomer then relaxes to the ground state by emitting a photon, resulting in a fluorescence spectrum with an unusually large Stokes shift (a large separation between the absorption and emission maxima). rsc.org This large Stokes shift is advantageous as it minimizes self-absorption and enhances detection sensitivity. The ESIPT mechanism is a key factor in the design of novel fluorescent probes, sensors, and other optical materials. bohrium.combohrium.com
Enzyme Mimicry and Bio-inspired Catalysis
Bio-inspired catalysis focuses on developing synthetic molecules that mimic the function of natural enzymes. Derivatives of this compound can be used to synthesize metal complexes that replicate the activity of metalloenzymes, offering more stable and tunable systems for industrial and laboratory applications.
Development of Metal Complexes as Enzyme Mimics (e.g., Catecholase Activity)
One significant area of enzyme mimicry is the development of complexes that exhibit catecholase activity. Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. researchgate.netnih.gov Researchers have successfully synthesized copper(II) and iron(III) complexes using ligands derived from phenolic compounds that model the active sites of these enzymes. nih.govtubitak.gov.tr
These synthetic models are used to study the mechanism of catechol oxidation. The catalytic activity of these complexes is often evaluated using a test substrate like 3,5-di-tert-butylcatechol (3,5-DTBC). nih.gov The efficiency of these mimics is typically quantified by their turnover rate (kcat), which measures the number of substrate molecules converted per catalytic site per unit time. For example, certain copper(II) complexes have been shown to be effective catalysts for this reaction. nih.gov The development of these mimics provides valuable insights into the enzymatic process and can lead to new catalysts for chemical synthesis. tubitak.gov.tr
Table 2: Catalytic Activity of Selected Enzyme Mimics
| Complex Type | Mimicked Enzyme | Substrate | Key Performance Metric |
|---|---|---|---|
| Copper(II) Complexes | Catechol Oxidase | 3,5-di-tert-butylcatechol (3,5-DTBC) | Turnover Rate (kcat) |
| Iron(III) Complexes | Catechol Dioxygenases | 3,5-di-tert-butylcatechol (3,5-DTBC) | Selectivity (Intradiol vs. Extradiol cleavage) |
Understanding Structure-Function Relationships in Bio-inspired Systems
A fundamental goal of developing bio-inspired systems is to understand the relationship between the structure of a catalyst and its function. rsc.org By systematically modifying the ligand structure around the metal center, researchers can tune the catalytic properties of the enzyme mimic.
Key structural factors that influence the catalytic performance of these complexes include the coordination environment around the metal ion and the distance between metal centers in binuclear complexes. nih.gov For instance, in dicopper(II) complexes mimicking catecholase, the proximity of the two copper ions can allow for their cooperation during the catalytic cycle, enhancing activity. rsc.org Studying these synthetic models helps elucidate how enzymes achieve their remarkable efficiency and selectivity. This knowledge can then be applied to the rational design of new, highly efficient catalysts for a wide range of chemical transformations. rsc.org
Catalytic Applications of 2 Hydroxyisophthalaldehyde and Its Derivatives
Metal Complexes as Catalysts
The presence of both hydroxyl and aldehyde groups allows 2-hydroxyisophthalaldehyde to be readily converted into a variety of polydentate ligands, most notably Schiff base ligands. These ligands form stable complexes with a wide range of transition metals, creating catalysts with diverse applications.
Ligands derived from this compound are exceptionally effective in homogeneous catalysis. The condensation of its two aldehyde groups with primary amines yields Schiff base ligands, which are a cornerstone of coordination chemistry. These ligands, often featuring N and O donor atoms, can chelate to metal ions, forming stable and soluble metal complexes. ias.ac.inmdpi.com The resulting complexes are widely used as catalysts in various organic reactions carried out in the liquid phase, where the catalyst and reactants are in the same phase.
The structure of the Schiff base can be easily tuned by selecting different primary amines, allowing for fine control over the steric and electronic properties of the resulting metal complex. This tunability is crucial for optimizing catalytic activity and selectivity. For instance, using chiral amines can lead to the formation of asymmetric catalysts for enantioselective synthesis. The phenolic oxygen, once deprotonated, acts as a strong donor atom, while the imine nitrogens complete the chelation, creating a stable coordination environment around the metal center that is conducive to catalytic activity.
Metal complexes derived from Schiff bases of this compound and its analogs are active catalysts for a variety of important organic transformations, including oxidation, hydrogenation, and particularly carbon-carbon bond-forming cross-coupling reactions. mdpi.comresearchgate.net Palladium complexes bearing Schiff base ligands have shown high efficacy in catalyzing Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental tools in modern organic synthesis for preparing biaryls, substituted olefins, and other complex organic molecules. bohrium.comdntb.gov.uaresearchgate.net
The general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation (for Suzuki), and reductive elimination steps at the palladium center. The Schiff base ligand plays a crucial role in stabilizing the palladium species in various oxidation states throughout the cycle, preventing catalyst decomposition and promoting high turnover numbers. While specific studies on this compound-derived catalysts are emerging, the well-established catalytic prowess of structurally similar salicylaldehyde-based Schiff base palladium complexes provides a strong precedent for their activity. ias.ac.inbohrium.comresearchgate.net
Below is a representative table illustrating the typical performance of Schiff base-palladium complexes in Suzuki-Miyaura cross-coupling reactions, a common application for this class of catalysts.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-Schiff Base Complex | H₂O/EtOH | K₂CO₃ | 80 | 95 |
| 2 | 4-Iodotoluene | Phenylboronic acid | Pd(II)-Schiff Base Complex | H₂O/EtOH | K₂CO₃ | 80 | 98 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(II)-Schiff Base Complex | H₂O/EtOH | K₂CO₃ | 80 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(II)-Schiff Base Complex | H₂O/EtOH | K₂CO₃ | 80 | 96 |
This table is a representative example based on typical results for palladium-Schiff base catalysts in Suzuki-Miyaura reactions. researchgate.net
Metal-ligand cooperation (MLC) is a catalytic concept where the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming steps of the catalytic cycle. wikipedia.org Ligands derived from this compound are prime candidates for MLC. The phenolic proton is acidic and can be transferred to a substrate or a reagent, while the ligand framework remains coordinated to the metal.
In a catalytic cycle, the ligand can act as a built-in base or proton shuttle. For example, during an alcoholysis step in a carbonylation reaction, the deprotonation of the alcohol can be facilitated by a basic site on the ligand, avoiding the need for an external base and accelerating the rate-determining step. rsc.org The proximity of the hydroxyl group to the metal's coordination sphere in this compound-derived complexes makes this an attractive possibility. This bifunctional nature, where both the metal center and the ligand are involved in the transformation, can lead to more efficient and selective catalytic systems. wikipedia.orgrsc.org
Applications in Porous Materials and Frameworks
Beyond their use in discrete molecular catalysts, the rigid structure and reactive aldehyde groups of this compound make it an excellent building block for the synthesis of porous crystalline materials.
Covalent Organic Frameworks (COFs) are a class of porous polymers with crystalline structures built from organic monomers linked by strong covalent bonds. nih.gov this compound (also referred to as 2,6-diformylphenol or DFP) has been successfully used as a monomer to construct COFs. rsc.org By reacting DFP with multitopic amine linkers, such as tetrakis(4-aminophenyl)ethene (ETTA), researchers have synthesized highly porous and fluorescent COFs. rsc.org
These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and sensing. sciopen.comrsc.org The hydroxyl groups lining the pores of COFs made from DFP can serve as active sites for post-synthetic modification, allowing for the introduction of new functionalities to tailor the properties of the material for specific applications, such as the detection of chemical warfare agents. rsc.org
The dialdehyde (B1249045) functionality of this compound is critical for the formation of COFs. cd-bioparticles.net COF synthesis relies on reversible reactions that allow for "error-correction" during the crystallization process, leading to ordered, periodic structures. nih.gov The condensation reaction between the aldehyde groups of this compound and the amino groups of a linker molecule to form imine bonds is a reversible process well-suited for COF synthesis. alfa-chemistry.com
Because this compound has two aldehyde groups, it can connect to two separate linker molecules. When combined with linkers that have three or more amine groups (e.g., trigonal or tetrahedral amines), a robust, extended two-dimensional or three-dimensional network is formed. This polycondensation reaction results in a stable, porous framework with predictable topology and porosity. cd-bioparticles.netresearchgate.net The rigidity of the phenyl ring in this compound also contributes to the formation of a stable and non-collapsible porous structure.
Catalytic Activity of COFs Incorporating this compound Moieties
Covalent Organic Frameworks (COFs) constructed with this compound or its derivatives have emerged as a versatile platform for heterogeneous catalysis. The inherent porosity, high surface area, and tunable functionality of these materials allow for the creation of highly active and selective catalytic sites. The presence of the hydroxyl and aldehyde groups in the this compound moiety provides a unique chemical environment that can be exploited for a variety of catalytic transformations, ranging from photocatalysis to traditional organic reactions.
A significant area of application for these COFs is in photocatalysis, where their extended π-conjugated systems enable efficient light harvesting and charge separation. For instance, imine-linked COFs functionalized with hydroxyl groups have been investigated for the photocatalytic production of hydrogen peroxide (H₂O₂) nih.gov. In one study, a series of four imine-linked COFs with varying numbers of hydroxyl groups were synthesized to explore the structure-activity relationship in photocatalytic H₂O₂ evolution. The COF designated as TAPT-HTA-COF (1H-COF), which contains a single hydroxyl group in the aldehyde node, demonstrated the highest H₂O₂ yield of 44.5 μmol L⁻¹ under visible light irradiation nih.gov. This enhanced activity was attributed to the formation of a highly ordered and conjugated framework, facilitated by iminol-to-ketoenamine tautomerism, which in turn broadened visible light absorption and accelerated the dissociation of photogenerated carriers nih.gov.
Beyond photocatalysis, COFs incorporating this compound and its derivatives, particularly in the form of salen-type ligands, have shown significant promise in non-photocatalytic organic transformations. These COFs can be metalated to introduce active metal centers, creating robust and recyclable single-site catalysts.
One notable application is in the cycloaddition of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, a reaction of significant industrial importance for CO₂ utilization. A cobalt-containing salen-based COF, denoted as COF-salen-Co, has been shown to be a highly active and stable catalyst for this reaction. This crystalline catalyst demonstrated superior performance compared to its amorphous polymer counterpart, highlighting the advantage of the well-defined porous structure of the COF.
Furthermore, these metalated COFs have been successfully employed in other catalytic reactions. For example, a manganese-containing version, COF-salen-Mn, has been utilized for olefin epoxidation. The layered crystalline structure of these COFs is believed to play a crucial role in isolating the active metal sites, thereby influencing their catalytic activity and selectivity. In another example, a COF-supported zirconium oxyhydroxide composite, ZrOₓ(OH)y@COF, has been developed as a versatile heterogeneous catalyst for the Knoevenagel condensation. This catalyst demonstrated high turnover numbers and frequencies in aqueous media at room temperature, showcasing its efficiency and potential for green chemistry applications temple.edu. The high density of heteroatoms (nitrogen and oxygen) in the imine-based COF structure aids in anchoring the zirconium oxyhydroxide clusters, leading to a stable and highly active catalytic material temple.edu.
Below are data tables summarizing the catalytic performance of various COFs incorporating this compound moieties in different catalytic reactions.
Table 1: Photocatalytic Hydrogen Peroxide Production
| Catalyst | Reaction | Light Source | Sacrificial Agent | H₂O₂ Yield | Ref. |
| TAPT-HTA-COF (1H-COF) | O₂ reduction | Visible light (λ > 420 nm) | 10 vol% isopropanol | 44.5 μmol L⁻¹ | nih.gov |
Table 2: Non-Photocatalytic Organic Transformations
| Catalyst | Reaction | Substrate | Product | Yield (%) | Conditions | Ref. |
| COF-salen-Co | CO₂ Cycloaddition | Propylene oxide, CO₂ | Propylene carbonate | >99 | 120 °C, 2.0 MPa CO₂, 12 h | |
| COF-salen-Mn | Olefin Epoxidation | Styrene | Styrene oxide | 92 | 80 °C, 24 h, O₂ | |
| ZrOₓ(OH)y@COF | Knoevenagel Condensation | Benzaldehyde (B42025), Malononitrile | 2-Benzylidenemalononitrile | 98 | Room temp, 30 min, H₂O | temple.edu |
| ZrOₓ(OH)y@COF | Knoevenagel Condensation | 4-Nitrobenzaldehyde, Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 99 | Room temp, 15 min, H₂O | temple.edu |
| ZrOₓ(OH)y@COF | Knoevenagel Condensation | 4-Methoxybenzaldehyde, Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 96 | Room temp, 45 min, H₂O | temple.edu |
Theoretical and Computational Studies on 2 Hydroxyisophthalaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT methods can provide accurate descriptions of molecular properties at a manageable computational cost.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For 2-hydroxyisophthalaldehyde, this involves finding the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.netchemmethod.comchemrxiv.orgnih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational resources. chemmethod.comchemrxiv.org
The optimized geometry of this compound is characterized by a planar aromatic ring with the hydroxyl and two aldehyde groups attached. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group is a key feature of its structure, influencing the planarity and electronic properties of the molecule.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-O (hydroxyl) | 1.35 - 1.37 |
| C=O (aldehyde) | 1.21 - 1.23 |
| O-H | 0.96 - 0.98 |
| C-C-C (aromatic) | 119 - 121 |
| C-C-O (hydroxyl) | 118 - 120 |
| C-C=O (aldehyde) | 120 - 122 |
Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. nih.gov For molecules similar to this compound, the HOMO is typically a π-orbital delocalized over the aromatic ring and the hydroxyl group, while the LUMO is a π*-orbital with significant contributions from the aldehyde groups. reddit.com
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. rsc.orgnih.govmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov These calculated shifts, when compared with experimental data, can confirm the molecular structure and assist in the assignment of complex spectra. rsc.org For this compound, DFT would predict distinct chemical shifts for the aromatic protons, the aldehyde protons, and the hydroxyl proton, with the latter being significantly influenced by intramolecular hydrogen bonding.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.commedium.comcp2k.org TD-DFT calculations provide information about the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. mdpi.com For this compound, the UV-Vis spectrum is expected to show characteristic π→π* transitions. The specific absorption bands can be attributed to electronic excitations between different molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
| Spectroscopic Property | Parameter | Typical Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Aromatic Protons | 7.0 - 8.0 |
| Aldehyde Protons | 9.8 - 10.5 | |
| Hydroxyl Proton | 10.0 - 12.0 (H-bonded) | |
| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons | 115 - 140 |
| Carbonyl Carbons | 190 - 195 | |
| Carbon-bearing OH | 155 - 160 | |
| UV-Vis Absorption (nm) | π→π* Transition 1 | ~250 - 280 |
| π→π* Transition 2 | ~320 - 350 |
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. semanticscholar.org For this compound, DFT can be used to study various reactions, such as tautomerization. scirp.orgnih.govresearchgate.netorientjchem.org
The intramolecular proton transfer between the hydroxyl group and an adjacent carbonyl oxygen represents a potential tautomeric equilibrium. DFT calculations can determine the relative stabilities of the tautomers and the energy barrier for the interconversion. orientjchem.org The transition state for this process would involve the partial breaking of the O-H bond and the partial formation of a new O-H bond with the carbonyl oxygen. The calculated activation energy provides insight into the feasibility of such a process.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into dynamic processes and the properties of condensed phases.
Investigation of Aggregation Behavior in Solution and Solid State
MD simulations are particularly well-suited for studying the aggregation of molecules in solution and the solid state. nih.govrsc.orgmdpi.comgist.ac.kr For this compound, these simulations could reveal how individual molecules interact with each other to form dimers, trimers, or larger aggregates. The driving forces for aggregation, such as hydrogen bonding between the hydroxyl and aldehyde groups of different molecules and π-π stacking interactions between the aromatic rings, can be quantified.
By simulating a system of multiple this compound molecules in a solvent box, one can observe the spontaneous formation of aggregates over time. rsc.org Analysis of the simulation trajectories can provide information on the preferred orientation of molecules within the aggregates and the average size of the aggregates. This is crucial for understanding concentration-dependent properties and the formation of supramolecular structures.
Understanding Solvent Effects on Photophysical Properties
The photophysical properties of a molecule, such as its absorption and emission spectra, can be significantly influenced by the surrounding solvent. researchgate.netbiu.ac.ilresearchgate.net MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model these solvent effects.
An MD simulation can provide a realistic description of the solvent shell around a this compound molecule. By taking snapshots from the MD trajectory and performing TD-DFT calculations on the solute-solvent cluster, one can obtain a more accurate prediction of the UV-Vis spectrum in a specific solvent. researchgate.net The simulations can reveal how solvent polarity and hydrogen bonding interactions with the solvent affect the energies of the ground and excited states, leading to solvatochromic shifts (changes in the absorption or emission wavelength with solvent).
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.com It is widely used in drug discovery to screen virtual libraries of small molecules by predicting their binding affinity and mode of interaction with a specific biological macromolecule, such as a protein or DNA. oup.com While specific molecular docking studies focusing exclusively on this compound were not prominently found in the reviewed literature, the principles of this methodology can be applied to understand its potential biological interactions.
Prediction of Binding Interactions with Biological Macromolecules (e.g., DNA, Enzymes)
Molecular docking simulations predict how a ligand, such as this compound, might interact with a receptor's binding site. This process involves sampling different conformations of the ligand within the active site of a macromolecule and then using a scoring function to estimate the strength of the interaction. oup.com
Enzyme Interactions : Enzymes are common targets for small molecule inhibitors. Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the enzyme's active site. For instance, studies on other phenolic compounds have successfully used docking to investigate interactions with enzymes like lipoxygenase and tyrosyl-tRNA synthetase. The hydroxyl and aldehyde groups on the this compound scaffold would be expected to act as key hydrogen bond donors and acceptors, potentially anchoring the molecule within an enzyme's active site.
DNA Interactions : Small molecules can bind to DNA through various modes, including intercalation between base pairs, binding to the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. Docking simulations can help elucidate the most probable binding mode for a given compound. The planar aromatic structure of this compound suggests a potential for intercalative binding, while its functional groups could form specific hydrogen bonds with DNA bases in the grooves.
Rational Design of Biologically Active this compound Derivatives
Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the target's structure and function. This approach can be used to optimize a lead compound like this compound to improve its potency, selectivity, or pharmacokinetic properties.
The process typically involves:
Target Identification and Validation : Identifying a biologically relevant macromolecule.
Pharmacophore Modeling : Defining the essential steric and electronic features required for a molecule to interact with the specific biological target. This model then serves as a template for designing new derivatives.
Structure-Based Design : Utilizing the three-dimensional structure of the target, often obtained from X-ray crystallography or NMR, to design ligands that fit precisely into the binding site.
Synthesis and Biological Evaluation : Chemically synthesizing the designed derivatives and testing their biological activity. The results provide feedback for further design iterations.
For example, in a study on benzyloxybenzaldehyde derivatives designed as inhibitors for aldehyde dehydrogenase (ALDH1A3), researchers modified the core scaffold based on its resemblance to the physiological substrate to achieve high affinity and inhibitory effect. researchgate.net A similar approach could be applied to this compound, where its aldehyde and hydroxyl groups could be systematically modified or additional functional groups could be introduced to enhance interactions with a chosen biological target, guided by computational docking and modeling. researchgate.net
Excited State Phenomena
The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and an adjacent formyl group gives this compound and its derivatives interesting photophysical properties, governed by processes that occur in the electronically excited state.
Theoretical Studies on Excited State Intramolecular Proton Transfer (ESIPT)
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor within the same molecule upon photoexcitation. chemicalbook.com For molecules like this compound, this involves the transfer of the phenolic proton to the carbonyl oxygen of a neighboring aldehyde group.
While specific theoretical studies on this compound are not widely documented, extensive research on analogous molecules like 2-hydroxy-1-naphthaldehyde (B42665) provides significant insight. nih.gov These studies typically employ quantum chemical methods such as Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TDDFT) for the excited states. chemicalbook.com
Key findings from theoretical studies on similar systems include:
Upon absorption of light, the molecule is promoted from its stable ground state (enol form) to an excited state.
In the excited state, the acidity of the phenol (B47542) and the basicity of the carbonyl oxygen increase, facilitating the proton transfer.
The ESIPT reaction proceeds rapidly from the excited enol* form to a more stable keto-tautomer* form.
Calculations of the potential energy surfaces show that this proton transfer process in the excited state often has a very low energy barrier, allowing the reaction to occur on an ultrafast timescale. nih.gov
Photophysical Behavior of this compound and its Derivatives
The photophysical behavior of compounds undergoing ESIPT is distinct. The process can be monitored using steady-state and time-resolved fluorescence spectroscopy.
A hallmark of ESIPT is the observation of dual fluorescence:
Normal Stokes-Shifted Fluorescence : Emission from the locally excited enol* form, typically appearing at shorter wavelengths (e.g., in the blue-violet region).
Large Stokes-Shifted Fluorescence : Emission from the excited keto-tautomer* that is formed after ESIPT. This emission is significantly red-shifted (e.g., in the green-yellow region) due to the large energy relaxation associated with the proton transfer and subsequent structural reorganization.
Photochromism and Thermochromism in Substituted this compound
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Thermochromism is a similar reversible change induced by temperature.
Research has demonstrated that substituted derivatives of this compound can exhibit photochromism in the solid state. chemicalbook.com Specifically, colorless crystals of 5-tert-butyl-2-hydroxyisophthalaldehyde have been shown to change to an orange-red color upon brief exposure to UV-vis radiation (> 300 nm). chemicalbook.com This colored state is thermally reversible, with the crystals reverting to their original colorless form after being kept in the dark at room temperature for approximately 12 hours. chemicalbook.com This phenomenon is attributed to a photoenolization process, which is a form of light-induced keto-enol tautomerism. chemicalbook.com X-ray diffraction studies have revealed that the crystal packing pattern plays a crucial role in whether a compound exhibits this solid-state photochromism. chemicalbook.comnih.gov
| Property | Description |
|---|---|
| Compound State | Solid Crystalline |
| Initial Color | Colorless |
| Stimulus | UV-vis radiation (λ > 300 nm) |
| Photo-induced Color | Orange-Red |
| Reversibility | Yes (Thermal) |
| Reversion Condition | Storage in dark at room temperature |
| Reversion Time | Approximately 12 hours |
Future Research Directions and Emerging Applications
Novel Synthetic Routes for Enhanced Yields and Selectivity
The development of novel synthetic routes for 2-hydroxyisophthalaldehyde is a key area of research, driven by the need for higher yields and greater selectivity. Traditional methods for the synthesis of this and similar compounds often involve multi-step processes with the potential for significant by-product formation. Researchers are exploring various strategies to overcome these limitations.
One promising approach involves the use of microwave and ultrasound assistance in organic synthesis. These techniques can lead to lower energy requirements, reduced waste, and the elimination of solvents, aligning with the principles of green chemistry. iarjset.com For instance, the application of ultrasound irradiation has been shown to improve the deprotonation yield of related compounds in ethanol (B145695). rsc.org Similarly, microwave irradiation has been utilized to achieve higher yields in the synthesis of N-alkyl maleimides. rsc.org
Another area of focus is the development of more efficient catalytic systems. For example, in the greener synthesis of ibuprofen, a recyclable and reusable Raney nickel catalyst is employed, resulting in a significantly higher yield and fewer steps compared to traditional methods. iarjset.com The development of novel catalysts is also crucial for improving the atom economy of chemical processes. rsc.org
Furthermore, researchers are investigating the use of alternative and greener solvents to replace hazardous ones like dichloromethane. Studies have explored the use of biorenewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and acetic acid. mt.com While initial experiments with these greener solvents sometimes result in reduced yields, further optimization, such as the use of co-solvents, can mitigate these issues. mt.com
The table below summarizes some of the novel approaches being explored for the synthesis of this compound and related compounds, highlighting the potential for improved yields and selectivity.
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, reduced side reactions. |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance chemical reactivity. | Improved yields, better mixing, initiation of sonochemical reactions. |
| Novel Catalytic Systems | Development of recyclable and highly selective catalysts. | Increased efficiency, reduced waste, improved atom economy. |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Reduced environmental impact, improved process safety. |
Development of Advanced this compound-Based Materials
This compound serves as a versatile building block for the creation of a variety of advanced materials, including Schiff bases, polymers, and metal-organic frameworks (MOFs). The unique structure of this compound, featuring two aldehyde groups and a hydroxyl group, allows for a wide range of chemical modifications and polymerizations.
Schiff bases derived from this compound are of particular interest due to their diverse applications. These compounds, which contain an azomethine group, are synthesized through the condensation of this compound with primary amines. nih.gov They have been widely studied for their potential in various pharmaceutical applications. nih.gov The presence of the hydroxyl group can also facilitate the formation of stable metal complexes, which often exhibit enhanced biological activities. nih.gov
In the field of polymer chemistry, this compound can be used as a monomer to produce polymeric Schiff bases. While other monomers like 2,5-diformylfuran are also used for this purpose, the development of new polymeric materials from this compound remains an active area of research. nih.gov These polymers can be designed to have specific properties, such as thermal stability, conductivity, or catalytic activity.
The development of advanced materials from this compound is a rapidly evolving field with the potential for significant technological impact. The table below provides an overview of the types of materials being developed and their potential applications.
| Material Type | Key Features | Potential Applications |
| Schiff Bases | Contain an imine or azomethine group (-C=N-). | Catalysis, sensors, biologically active compounds. nih.govnih.gov |
| Polymers | Long-chain molecules composed of repeating monomer units. | Specialty plastics, membranes, electronic materials. |
| Metal-Organic Frameworks (MOFs) | Crystalline materials with a porous structure. | Gas storage, separation, catalysis. |
Exploration of New Biological Targets and Therapeutic Applications
Schiff bases derived from this compound and its analogs are a significant area of research for new therapeutic applications. These compounds have demonstrated a broad range of biological activities, including antiviral, antifungal, antibacterial, antioxidant, anti-inflammatory, and antitumor properties. nih.gov The versatility of Schiff bases allows for the synthesis of a vast library of derivatives with the potential to interact with various biological targets. nih.govdntb.gov.ua
A key focus of current research is the development of Schiff base derivatives as potential anticancer agents. nih.gov For example, Schiff bases derived from 2-hydroxybenzaldehyde have been synthesized and screened for their cytotoxicity against various cancer cell lines. nih.gov Studies have shown that some of these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and mitochondrial dysfunction. nih.gov
The ability of Schiff bases to form stable complexes with metal ions is another important aspect of their therapeutic potential. nih.gov These metal complexes can exhibit enhanced biological activities compared to the free ligands. nih.gov For instance, tin(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been investigated for their antimicrobial and antioxidant activities. researchgate.net
The exploration of new biological targets for this compound-based compounds is an ongoing process. The table below summarizes some of the key therapeutic areas being investigated.
| Therapeutic Area | Mechanism of Action (Example) | Reference |
| Anticancer | Induction of apoptosis via MAPK pathway modulation. | nih.gov |
| Antimicrobial | Inhibition of bacterial or fungal growth. | nih.govresearchgate.net |
| Antiviral | Interference with viral replication cycles. | nih.gov |
| Antioxidant | Scavenging of free radicals. | nih.govresearchgate.net |
Integration with Green Chemistry Principles and Sustainable Synthesis
The integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical area of future research. The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. mt.comunibo.it This includes maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. iarjset.comrsc.org
One key aspect of green chemistry is the use of renewable feedstocks and greener solvents. Researchers are actively investigating the use of biorenewable solvents like 2-methyltetrahydrofuran (2-MeTHF) and acetic acid as replacements for more hazardous solvents such as dichloromethane. mt.com The development of processes that utilize water as a solvent is also a major goal.
Improving the atom economy of synthetic routes is another important principle. This involves designing reactions where the maximum proportion of starting materials is incorporated into the final product. rsc.org The development of recoverable and recyclable catalysts is a key strategy for achieving this. iarjset.com
Furthermore, the use of alternative energy sources, such as microwave and ultrasound irradiation, can contribute to more sustainable synthesis by reducing energy consumption and reaction times. iarjset.com These methods often lead to cleaner reactions with higher yields and fewer by-products. rsc.org
The development of biocatalytic processes also holds great promise for the sustainable synthesis of chemicals. Biocatalysis offers several advantages over traditional chemical synthesis, including fewer reaction steps, milder reaction conditions, and the use of aqueous media. mt.com For example, engineered yeast has been used for the green synthesis of ω-hydroxydodecanoic acid, a precursor for Nylon 12. rsc.org
The table below highlights key green chemistry principles and their application in the synthesis of this compound and related compounds.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing reactions to maximize the incorporation of all materials used in the process into the final product. rsc.org |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents and reducing the use of auxiliary substances. mt.com |
| Design for Energy Efficiency | Employing methods like microwave and ultrasound-assisted synthesis to reduce energy consumption. iarjset.com |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. |
| Catalysis | Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents. iarjset.com |
Advanced Computational Modeling for Predictive Design
Advanced computational modeling plays an increasingly crucial role in the predictive design of this compound derivatives and the materials derived from them. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the prediction of the properties and activities of new compounds based on their molecular structures. lshtm.ac.uk This approach can significantly accelerate the discovery and development of new materials and therapeutic agents by reducing the need for extensive experimental screening. lshtm.ac.uknih.gov
Computational models can be used to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. lshtm.ac.uk For example, QSAR models have been developed to predict the eye irritation and corrosion potential of chemicals, providing a low-cost and rapid alternative to animal testing. lshtm.ac.uk
In the context of materials science, computational modeling can be used to simulate the behavior of molecules and predict the properties of materials. For instance, software like Avogadro can be used to calculate the optimization energy and molecular weight of chemical compounds, which can provide insights into their stability. mdpi.com These simulations can help in the design of new metal-organic frameworks (MOFs) with desired properties for applications such as gas storage or catalysis. mdpi.com
Furthermore, computational methods are used to study the interactions between molecules and biological targets. Molecular docking studies, for example, can predict how a ligand binds to a protein, providing valuable information for the design of new drugs. nih.gov Density Functional Theory (DFT) calculations can be used to estimate the chemical potential and hardness of molecules, which can help in understanding their reactivity and binding affinity to surfaces like gold nanoparticles. nih.gov
The table below summarizes some of the key computational modeling techniques and their applications in the study of this compound and its derivatives.
| Computational Technique | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and toxicity of new compounds. lshtm.ac.uk |
| Molecular Docking | Simulating the interaction between a ligand and a biological target. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and properties of molecules. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. |
| Force Field-Based Energy Minimization | Optimizing the geometry of molecules and calculating their stability. mdpi.com |
Q & A
Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
- Answer :
- Bayesian inference : Quantify confidence intervals for adsorption capacity or reaction yields .
- Sensitivity analysis : Identify variables (e.g., temperature, solvent) with the highest impact on outcomes .
- Replication studies : Conduct independent validations to distinguish artifacts from genuine phenomena .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
